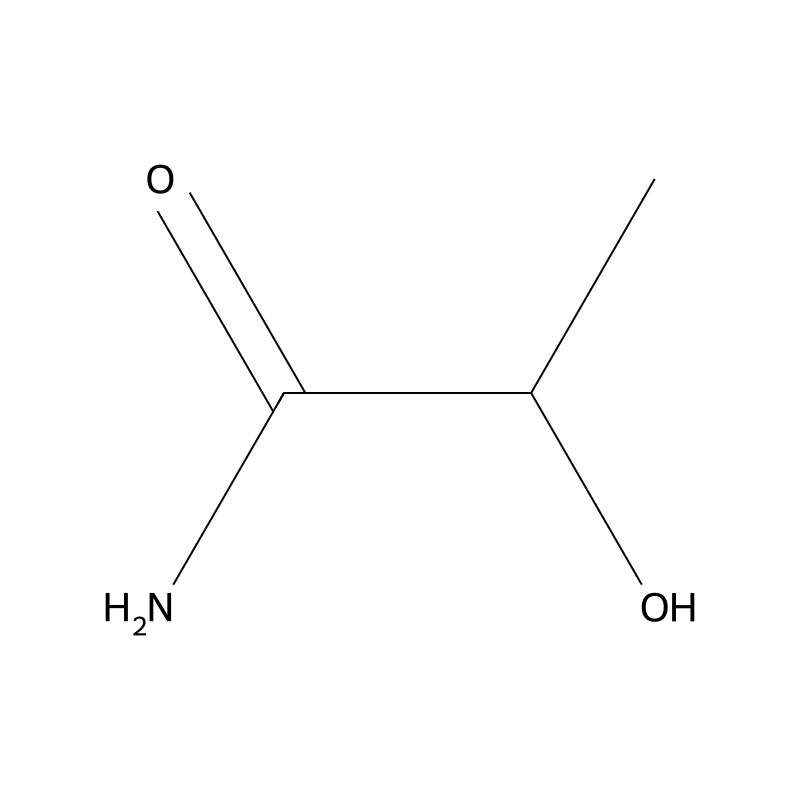

Lactamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lactamide (2-hydroxypropanamide) is a highly water-soluble (782.2 g/L at 25 °C), neutral, bio-based amide derivative of lactic acid. Operating as a solid crystalline material at standard conditions (melting point 73-76 °C), it is widely procured as a premium hydrogen bond donor for Deep Eutectic Solvents (DES), a high-efficiency humectant, and a specialized cryoprotectant . Its neutral pH profile (pKa ~13.3) and low toxicity fundamentally differentiate it from acidic precursors like lactic acid and hazardous amides like formamide, making it highly relevant for sensitive biochemical assays, personal care formulations, and green chemistry applications where processability, enzyme compatibility, and strict pH control are critical.

Generic substitution of lactamide with common in-class alternatives frequently leads to formulation failure or biological toxicity. Replacing it with acetamide or formamide introduces severe regulatory and cytotoxicity risks, rendering them unusable in cosmetics or live-cell cryopreservation. Substituting with lactic acid causes an immediate pH drop, requiring complex buffering that destabilizes sensitive biomolecules. In humectant applications, using the cheaper benchmark glycerin results in inferior water absorption and an undesirable tacky rheology. Furthermore, in biocatalytic Deep Eutectic Solvents (DES), substituting lactamide with urea—a common hydrogen bond donor—often denatures sensitive enzymes like lipases, halting transesterification reactions that lactamide-based DES systems readily support [1].

Enzyme Stability in Deep Eutectic Solvents (DES)

In the formulation of Deep Eutectic Solvents (DES) for green chemistry, the choice of hydrogen bond donor is critical for enzyme survival. While urea is a standard DES component, it is highly denaturing to proteins. Studies demonstrate that Candida antarctica lipase B (CALB) retains high transesterification activity in a Choline Chloride:Lactamide DES. In contrast, exposure to 10 M urea results in a 70% loss of CALB activity after 90 minutes at 60 °C [1]. Lactamide provides the necessary hydrogen bonding for eutectic depression without disrupting the tertiary structure of sensitive hydrolases.

| Evidence Dimension | Enzyme activity loss (CALB at 60 °C) |

| Target Compound Data | ChCl:Lactamide DES (Maintains high catalytic activity) |

| Comparator Or Baseline | 10 M Urea (70% activity loss) |

| Quantified Difference | Prevention of severe enzyme denaturation |

| Conditions | 90 minutes at 60 °C in DES media |

Procurement of lactamide is essential for scaling enzymatic transesterification in DES where standard urea-based solvents would destroy the biocatalyst.

Cryopreservation Efficacy and Cell Viability

Lactamide serves as a superior cryoprotectant compared to the industry-standard glycerol, particularly for sensitive mammalian cells. In a direct comparative assay using rabbit spermatozoa, cryopreservation with 1.0 M lactamide yielded a post-thaw forward progressive motility of 37.8 ± 3.0%, significantly outperforming 1.0 M glycerol, which only achieved 17.0 ± 3.3%. Furthermore, plasma membrane integrity was preserved at 35.9 ± 3.3% with lactamide versus 17.0 ± 2.6% for glycerol [1]. While acetamide showed similar efficacy, lactamide is prioritized in procurement due to its superior safety profile.

| Evidence Dimension | Post-thaw forward progressive motility |

| Target Compound Data | 1.0 M Lactamide (37.8 ± 3.0%) |

| Comparator Or Baseline | 1.0 M Glycerol (17.0 ± 3.3%) |

| Quantified Difference | >2-fold increase in viable motility |

| Conditions | Mammalian spermatozoa cryopreservation and thawing |

Buyers sourcing cryoprotectants for sensitive cell lines should select lactamide over glycerol to double post-thaw viability without introducing the toxicity of acetamide.

Moisture Retention and Rheological Performance

In cosmetic and dermatological formulations, lactamide (and its MEA derivatives) is utilized to overcome the rheological limitations of glycerin. Lactamide functions as a premium humectant that provides superior water absorption and retention capacities within the stratum corneum compared to glycerin. Crucially, it achieves this hydration without the tacky, sticky skin feel characteristic of high-glycerin formulations, while maintaining stability across a broad pH range (4.0 - 6.0).

| Evidence Dimension | Humectant performance and tactile rheology |

| Target Compound Data | Lactamide (Superior water retention, non-tacky feel) |

| Comparator Or Baseline | Glycerin (Standard water retention, highly tacky feel) |

| Quantified Difference | Elimination of formulation tackiness with enhanced moisture binding |

| Conditions | Topical leave-on formulations (pH 4.0 - 6.0) |

Formulators should procure lactamide to achieve high-end moisture retention profiles in premium cosmetics where the sticky residue of glycerin is unacceptable.

Steric Exclusion in Membrane Transporter Assays

Lactamide is highly valuable in membrane transport research as a structurally neutral blocker. In studies of the Plasmodium falciparum formate-nitrite transporter (PfFNT), lactamide effectively inhibits lactate uptake without being transported itself. Computational and in vitro flooding simulations reveal that lactamide interacts with vestibule regions to transiently obscure the transport pathway. In contrast, smaller amides like formamide actively enter the transport cavity [1]. This makes lactamide an ideal non-permeating steric blocker for isolating specific symporter mechanisms.

| Evidence Dimension | Transporter cavity permeation |

| Target Compound Data | Lactamide (Obscures pathway, does not permeate) |

| Comparator Or Baseline | Formamide (Enters the transport cavity) |

| Quantified Difference | Absolute steric exclusion vs active permeation |

| Conditions | PfFNT-mediated[14C]-lactate uptake assays |

Researchers must procure lactamide rather than formamide when a non-permeating, neutral pathway blocker is required to study symporter kinetics without confounding internal metabolism.

Biocatalytic Green Solvents (DES)

Essential as a hydrogen bond donor in Deep Eutectic Solvents for enzymatic transesterification, where it protects sensitive lipases (like CALB) from the rapid denaturation typically caused by urea or formamide [1].

Advanced Cryopreservation Media

Deployed as a high-efficiency, low-toxicity cryoprotectant for mammalian cells and reproductive tissues, replacing glycerol to double post-thaw motility and membrane integrity without the hazards of acetamide[2].

Premium Cosmetic Humectants

Utilized in high-end skincare and haircare formulations to provide superior moisture retention and stratum corneum hydration without the tacky rheological drawbacks associated with high concentrations of glycerin .

Membrane Transporter Assays

Applied as a non-permeating, neutral steric blocker in symporter and channel research (e.g., PfFNT), allowing scientists to isolate transport kinetics without the molecule entering the intracellular space, unlike formamide[3].

References

- [1] US Patent 8247198B2. Enzymatic processing in deep eutectic solvents. (2009).

- [2] Comparison of Glycerol, Lactamide, Acetamide and Dimethylsulfoxide as Cryoprotectants of Japanese White Rabbit Spermatozoa. J-Stage (2006).

- [4] A proton transfer mechanism in the malaria parasite lactate/H+ symporter reveals a channel-like transporter without conformational changes. bioRxiv (2026).

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Kashiwazaki N, Okuda Y, Seita Y, Hisamatsu S, Sonoki S, Shino M, Masaoka T, Inomata T. Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. J Reprod Dev. 2006 Aug;52(4):511-6. Epub 2006 May 8. PubMed PMID: 16679717.

3: Bekaert A, Lemoine P, Brion JD, Viossat B. Tris[(R)-lactamide-kappa2O,O']zinc(II) tetrabromozincate. Acta Crystallogr C. 2005 Feb;61(Pt 2):m76-7. Epub 2005 Jan 15. PubMed PMID: 15695896.

4: Blinkovsky AM, Markaryan AN. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. Enzyme Microb Technol. 1993 Nov;15(11):965-73. PubMed PMID: 7764256.

5: Sogani M, Bakre PP, Mathur N, Sharma P, Bhatnagar P. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. Environ Sci Pollut Res Int. 2014;21(14):8822-30. doi: 10.1007/s11356-014-2818-7. Epub 2014 Apr 11. PubMed PMID: 24723348.

6: Maksimova IuG, Gorbunova AN, Zorina AS, Maksimov AIu, Ovechkina GV, Demakov VA. [Transformation of amides by adherent rhodococcus cells possessing amidase activity]. Prikl Biokhim Mikrobiol. 2015 Jan-Feb;51(1):53-8. Russian. PubMed PMID: 25842904.

7: Gorbunova AN, Maksimova YG, Ovechkina GV, Maksimov AY. [Catalytic and Stereoselective Properties of the Immobilized Amidase of Rhodococcus rhodochrous 4-1]. Prikl Biokhim Mikrobiol. 2015 Sep-Oct;51(5):482-9. Russian. PubMed PMID: 26596084.

8: Ostlere L. Contact allergy to cystamine bis-lactamide. Contact Dermatitis. 2003 Jun;48(6):340. PubMed PMID: 14531878.

9: Risso-Dominguez CJ. Hydroxyethyl lactamide, a dye solvent useful in vital staining. Stain Technol. 1976 Mar;51(2):115-7. PubMed PMID: 59418.

10: Ross JS, White IR. Human studies fail to detect the allergenic potential of cystamine bis-lactamide. Contact Dermatitis. 1998 Sep;39(3):139. PubMed PMID: 9771994.

11: Budden R, Kühl UG, Buschmann G. [Studies on the pharmacodynamic activity of several drug solvents. 2. Glycerin, N-(beta-hydroxyethyl)-lactamide, polyethylene glycol 400]. Arzneimittelforschung. 1978;28(9):1579-86. German. PubMed PMID: 582559.

12: Yayanos AA. Apparent molal volume of glycine, glycolamide, alanine, lactamide, and glycylglycine in aqueous solution at 25 degrees and high pressures. J Phys Chem. 1972 Jun 8;76(12):1783-92. PubMed PMID: 5034880.

13: Petersen H, Merdan T, Kunath K, Fischer D, Kissel T. Poly(ethylenimine-co-L-lactamide-co-succinamide): a biodegradable polyethylenimine derivative with an advantageous pH-dependent hydrolytic degradation for gene delivery. Bioconjug Chem. 2002 Jul-Aug;13(4):812-21. PubMed PMID: 12121137.

14: Wang PF, Yep A, Kenyon GL, McLeish MJ. Using directed evolution to probe the substrate specificity of mandelamide hydrolase. Protein Eng Des Sel. 2009 Feb;22(2):103-10. doi: 10.1093/protein/gzn073. Epub 2008 Dec 10. PubMed PMID: 19074156.

15: Hanada A, Nagase H. Cryoprotective effects of some amides on rabbit spermatozoa. J Reprod Fertil. 1980 Sep;60(1):247-52. PubMed PMID: 7431324.

16: Kessler J, Dračínský M, Bouř P. Parallel variable selection of molecular dynamics clusters as a tool for calculation of spectroscopic properties. J Comput Chem. 2013 Feb 15;34(5):366-71. doi: 10.1002/jcc.23143. Epub 2012 Oct 10. PubMed PMID: 23047456.

17: Hudecová J, Hopmann KH, Bouř P. Correction of vibrational broadening in molecular dynamics clusters with the normal mode optimization method. J Phys Chem B. 2012 Jan 12;116(1):336-42. doi: 10.1021/jp208785a. Epub 2011 Dec 15. PubMed PMID: 22132857.

18: Kang HS, Chung HY, Jung JH, Kang SS, Choi JS. Antioxidant effect ofSalvia miltiorrhiza. Arch Pharm Res. 1997 Oct;20(5):496-500. doi: 10.1007/BF02973947. PubMed PMID: 18982497.

19: Rapoport SI, Thompson HK. Osmotic opening of the blood-brain barrier in the monkey without associated neurological deficits. Science. 1973 Jun 1;180(4089):971. PubMed PMID: 4196324.

20: Jelinekné Nikolics M, Stampf G, Rácz I. [Drug technology of a parenteral preparation for trimethoprim monotherapy]. Acta Pharm Hung. 1991 Mar;61(2):109-16. Hungarian. PubMed PMID: 1887800.